5,8-Quinoxalinedione, 6-methoxy-

Description

Chemical Structure and Properties

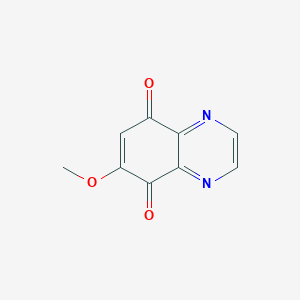

The foundational structure of 5,8-Quinoxalinedione, 6-methoxy- consists of a quinoxaline (B1680401) ring system, which is a fusion of a benzene (B151609) ring and a pyrazine (B50134) ring. Two carbonyl groups are located at positions 5 and 8, and a methoxy (B1213986) group (-OCH3) is attached at the 6th position.

| Property | Value |

| Molecular Formula | C9H6N2O3 |

| Molecular Weight | 190.16 g/mol |

| CAS Number | 56369-10-9 |

| Synonyms | 6-methoxy-5,8-quinoxalinedione, methoxy-6 quinoxalinedione-5,8 |

This data is compiled from multiple sources. chemsrc.com

Synthesis and Characterization

The synthesis of quinoxaline-5,8-diones can be achieved through various chemical reactions. One common method involves the condensation of an appropriately substituted o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. For instance, the reaction of 2,3-diamino-hydroquinone derivatives with glyoxal (B1671930) can lead to the formation of the quinoxaline-5,8-dione (B3348068) core. The introduction of the methoxy group can be accomplished by starting with a methoxy-substituted phenylenediamine or through subsequent modification of the quinoxaline ring.

Characterization of 6-methoxy-5,8-quinoxalinedione and its derivatives is typically performed using standard analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon and proton framework of the molecule.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy: To identify the presence of functional groups, such as the carbonyl and methoxy groups.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxyquinoxaline-5,8-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c1-14-6-4-5(12)7-8(9(6)13)11-3-2-10-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KESYCUJIWXLJTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C2=NC=CN=C2C1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480514 | |

| Record name | 5,8-Quinoxalinedione, 6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56369-10-9 | |

| Record name | 5,8-Quinoxalinedione, 6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5,8 Quinoxalinedione, 6 Methoxy and Its Analogues

Retrosynthetic Analysis of the 5,8-Quinoxalinedione, 6-methoxy- Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. Applying this logic to 5,8-Quinoxalinedione, 6-methoxy- (1), two primary disconnections can be envisioned.

Figure 1: Retrosynthetic Analysis of 5,8-Quinoxalinedione, 6-methoxy-

Disconnection A (C-N bond): The most intuitive disconnection breaks the two carbon-nitrogen bonds of the pyrazine (B50134) ring. This leads back to a substituted o-phenylenediamine (B120857), specifically 3-methoxy-1,2-phenylenediamine (2), and a 1,2-dicarbonyl compound, such as glyoxal (B1671930) (3). This approach is attractive due to the prevalence of condensation reactions in quinoxaline (B1680401) synthesis.

Disconnection B (Oxidation): An alternative strategy involves a functional group interconversion (FGI). The dione (B5365651) functionality can be retrosynthetically traced back to a dihydroxyquinoxaline, 6-methoxy-5,8-dihydroxyquinoxaline (4). This suggests that a late-stage oxidation of a suitable quinoxaline precursor could be a viable route to the target molecule. This precursor (4) would still need to be synthesized, likely via a condensation reaction as in Disconnection A.

Classical Synthetic Approaches for Quinoxalinediones

The synthesis of quinoxalinediones, in general, relies on a set of well-established chemical transformations.

The most common and versatile method for constructing the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This reaction is typically acid-catalyzed and proceeds in high yields. The choice of the specific diamine and dicarbonyl compound allows for the introduction of various substituents onto the quinoxaline ring. For the synthesis of derivatives analogous to our target, one would start with a suitably substituted o-phenylenediamine.

While the condensation of diamines with dicarbonyls is prevalent, alternative cyclization strategies exist. These may involve the intramolecular cyclization of a precursor that already contains both the aromatic diamine and the dicarbonyl functionalities in a different arrangement. Electrochemical methods have also been explored for the dehydrogenative cyclization of 1,3-dicarbonyl compounds to form heterocyclic systems. rsc.org

Specific Synthetic Pathways to 5,8-Quinoxalinedione, 6-methoxy-

Based on the retrosynthetic analysis and classical methods, a plausible multi-step synthesis for 5,8-Quinoxalinedione, 6-methoxy- can be proposed.

A likely synthetic route would commence with a commercially available and appropriately substituted aniline (B41778) derivative. A potential starting material is 4-methoxy-2-nitroaniline (B140478) .

Scheme 1: Plausible Synthetic Route to 5,8-Quinoxalinedione, 6-methoxy-

Step 1: Reduction of the Nitro Group

The synthesis would begin with the reduction of the nitro group of 4-methoxy-2-nitroaniline to an amine, yielding the key intermediate 3-methoxy-1,2-phenylenediamine (also known as 3-methoxy-o-phenylenediamine). This reduction can be achieved using various reagents.

| Reaction | Reagent | Conditions | Yield |

| Reduction of 4-methoxy-2-nitroaniline | SnCl₂·2H₂O, Ethanol (B145695) | Reflux | High |

| Reduction of o-nitroaniline | Zinc dust, NaOH, Ethanol | Boiling | 85-93% orgsyn.org |

Step 2: Condensation with a Dicarbonyl Compound

The resulting 3-methoxy-1,2-phenylenediamine would then be condensed with a suitable 1,2-dicarbonyl compound, such as glyoxal, to form the quinoxaline ring. This reaction would yield 6-methoxyquinoxaline (B1582197) .

Step 3: Functionalization of the Quinoxaline Ring

To arrive at the final product, further functionalization of the 6-methoxyquinoxaline is necessary. This would likely involve electrophilic substitution reactions to introduce hydroxyl groups at the 5 and 8 positions, followed by oxidation. A potential intermediate in this pathway is 6-methoxy-5,8-dihydroxyquinoxaline .

Step 4: Oxidation to the Dione

The final step would be the oxidation of 6-methoxy-5,8-dihydroxyquinoxaline to the target molecule, 5,8-Quinoxalinedione, 6-methoxy- . This oxidation could be carried out using an oxidizing agent like Fremy's salt (potassium nitrosodisulfonate) or other suitable reagents known to convert hydroquinones to quinones.

An alternative precursor that could be considered is 6-methoxy-8-aminoquinoline . mdpi.comnih.gov The synthesis of this compound has been reported, starting from 4-methoxy-2-nitroaniline and involving a Skraup reaction with glycerol, followed by reduction of the nitro group. mdpi.com From 6-methoxy-8-aminoquinoline , a series of transformations would be required to introduce the dione functionality, which might involve diazotization followed by hydrolysis and subsequent oxidation.

Challenges and Limitations in Existing Synthetic Routes for 5,8-Quinoxalinedione, 6-methoxy-

Despite the development of various synthetic methods, several challenges persist in the synthesis of quinoxalinediones, including the target compound 5,8-Quinoxalinedione, 6-methoxy-.

Harsh Reaction Conditions : Traditional methods often require high temperatures and the use of strong, corrosive acids or bases, which can lead to side reactions and are not environmentally friendly. ijirt.org

Toxic Reagents and Solvents : The use of hazardous solvents like dichloromethane (B109758) and acetonitrile, as well as toxic reagents, contributes to significant waste generation and environmental concerns. ijirt.org

Long Reaction Times : Many conventional synthetic protocols suffer from prolonged reaction times, which is inefficient for large-scale production. ijirt.org

Regioselectivity : A significant challenge in synthesizing asymmetrically substituted quinoxalines, such as a 6-methoxy derivative, is controlling the regioselectivity. The condensation of an unsymmetrical o-phenylenediamine (like 4-methoxy-1,2-phenylenediamine) can potentially lead to a mixture of regioisomers, complicating purification and reducing the yield of the desired product.

Water Solubility : A major challenge in the medicinal chemistry context is achieving water solubility for quinoxalinedione-based compounds without compromising their biological selectivity and potency. researchgate.net

Precursor Stability and Availability : The synthesis relies on appropriately substituted precursors, such as 4-methoxy-1,2-phenylenediamine. The stability and commercial availability of such precursors can be a limiting factor.

Novel and Emerging Synthetic Methodologies

To overcome the limitations of traditional methods, researchers have focused on developing novel synthetic strategies that are more efficient, sustainable, and versatile.

Green Chemistry Approaches for Sustainable Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of quinoxaline derivatives. ijirt.orgbenthamdirect.com These approaches aim to reduce environmental impact by using benign solvents, reusable catalysts, and energy-efficient techniques.

Green Solvents : Water and ethanol have been successfully used as environmentally friendly solvents. scilit.com For example, cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) has been used as a catalyst for quinoxaline synthesis in tap water at room temperature, allowing for easy product isolation by simple filtration. chim.it

Reusable Catalysts : The development of heterogeneous and recyclable catalysts is a cornerstone of green quinoxaline synthesis. rsc.org Examples include cellulose (B213188) sulfuric acid, a biodegradable solid acid catalyst, scilit.com and various nanoparticles which can often be recovered and reused multiple times without significant loss of activity. rsc.org

Energy-Efficient Techniques : Microwave and ultrasonic irradiation have been employed to accelerate reaction rates, often leading to higher yields and purity under milder conditions compared to conventional heating. ijirt.orgbenthamdirect.com

Catalytic Synthesis Strategies (e.g., Metal-catalyzed, Organocatalytic, Biocatalytic)

The development of advanced catalytic systems has revolutionized the synthesis of quinoxaline heterocycles.

Metal-catalyzed Synthesis : A wide array of metal catalysts are effective for quinoxaline synthesis. Inexpensive and eco-friendly nickel-based catalysts have been used for dehydrogenative coupling reactions. organic-chemistry.org Copper-catalyzed one-pot, three-component reactions provide an efficient route to quinoxalines. organic-chemistry.org Heterogeneous catalysts, such as monoclinic zirconia nanoparticles and alumina-supported molybdophosphovanadates, offer high yields at room temperature and the advantage of being easily separable and reusable. rsc.orgnih.gov

Organocatalytic Synthesis : Metal-free organocatalytic methods are gaining prominence. Bioinspired ortho-quinones have been used to catalyze the oxidative synthesis of quinoxalines with oxygen as the terminal oxidant. organic-chemistry.org The aerobic oxidation of deoxybenzoins to benzils (a key precursor) can be efficiently catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). organic-chemistry.org Furthermore, organophosphorus-based catalysts have been used for the modular synthesis of azaheterocycles, including quinoxalinediones, through reductive C–N cross-coupling. researchgate.net

Biocatalytic Synthesis : Biocatalysis represents a highly sustainable approach, utilizing enzymes to perform reactions under mild conditions with high selectivity, thereby minimizing waste. The use of oxidoreductases for selective quinoxaline synthesis is an emerging area of interest. ijirt.org

Table 2: Examples of Catalytic Strategies for Quinoxaline Synthesis

| Catalyst Type | Catalyst Example | Key Features | Reference |

|---|---|---|---|

| Metal-catalyzed | Cerium (IV) ammonium nitrate (CAN) | Works in tap water at room temperature; high yield. | chim.it |

| Alumina-supported CuH₂PMo₁₁VO₄₀ | Heterogeneous, reusable, high activity at room temperature. | nih.gov | |

| Nickel Bromide/1,10-phenanthroline | Inexpensive, effective for synthesis from both 1,2-diamines and 2-nitroanilines. | organic-chemistry.org | |

| Organocatalytic | 1,4-diazabicyclo[2.2.2]octane (DABCO) | Metal-free, uses air as oxidant for one-pot synthesis. | organic-chemistry.org |

| Hexamethylphosphetane P‐oxide | Main-group catalyst for modular synthesis via reductive C-N coupling. | researchgate.net |

| Biocatalytic | Oxidoreductases | Enzyme-mediated, operates under mild conditions, minimal waste. | ijirt.org |

Photochemical or Electrochemical Synthesis Methods

Light and electricity are being harnessed as clean reagents for driving chemical transformations, offering novel pathways to quinoxaline-based structures.

Photochemical Synthesis : Visible-light-promoted methods are emerging as powerful and sustainable tools. The oxidation of quinoxalin-2(1H)-ones to quinoxaline-2,3-diones can be achieved in very good yields using recyclable graphitic carbon nitride (g-C₃N₄) as a heterogeneous photocatalyst under an ambient air atmosphere. organic-chemistry.org A metal-free approach uses an organic photocatalyst and molecular oxygen as the green oxidant. organic-chemistry.org

Electrochemical Synthesis : Electrochemistry provides an alternative to traditional chemical oxidants and reductants, using electrons to drive reactions. nih.gov While direct electrochemical synthesis of 5,8-Quinoxalinedione, 6-methoxy- is not widely reported, the principles have been applied to similar heterocyclic systems. For example, the I₂-catalyzed electrochemical synthesis of quinazolinones in water proceeds under constant current at room temperature, demonstrating a green and efficient protocol. nih.gov Such methods could foreseeably be adapted for the final oxidation step in the synthesis of quinoxalinediones.

Flow Chemistry Applications in the Synthesis of 5,8-Quinoxalinedione, 6-methoxy-

Flow chemistry, where reactions are run in a continuously flowing stream rather than a batch-wise fashion, offers significant advantages for chemical synthesis. nih.gov

Enhanced Safety and Control : Flow reactors provide superior control over reaction parameters like temperature and mixing, and the small reaction volumes enhance safety, especially when dealing with hazardous reagents or exothermic reactions. nih.gov

Improved Efficiency and Scalability : Continuous processes can be more efficient and easier to scale up than batch reactions. acs.org

Automation : Flow systems can be automated, allowing for the rapid synthesis and optimization of compound libraries. acs.org

The synthesis of quinoxalines has been successfully demonstrated in a continuous flow reactor, for instance, using diazoketones generated in-line as reaction partners for o-phenylenediamines. chim.it Given that many best-selling heterocyclic drugs are now produced using continuous flow processes to mitigate environmental issues and improve efficiency, this technology represents a highly promising and scalable platform for the future synthesis of 5,8-Quinoxalinedione, 6-methoxy- and its analogues. beilstein-journals.org

Purification Techniques and Chromatographic Separations of Synthetic Products

The successful synthesis of 5,8-Quinoxalinedione, 6-methoxy-, and its analogues is critically dependent on effective purification to remove unreacted starting materials, reagents, and by-products. The choice of purification strategy is dictated by the physicochemical properties of the target compound, including its polarity, solubility, and volatility. A combination of techniques is often employed to achieve the high degree of purity required for analytical characterization and biological evaluation.

Recrystallization and Sublimation Techniques

Recrystallization is a cornerstone technique for purifying solid organic compounds. This method leverages the differences in solubility between the desired product and impurities in a specific solvent. For quinoxaline derivatives, solvents such as ethanol are commonly used. nih.govarcjournals.orgumich.edu The general procedure involves dissolving the crude synthetic product in a minimum amount of a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. nih.gov The purified crystals are then isolated by filtration. For instance, various quinoxaline derivatives have been successfully purified by recrystallization from ethanol, yielding pure products. nih.govarcjournals.org Fractional crystallization can be employed when dealing with mixtures of products, such as isomers, by carefully selecting solvents and conditions to selectively crystallize one component at a time. mdpi.com

Sublimation offers a solvent-free purification alternative for compounds that can transition directly from a solid to a gaseous state. This technique is particularly effective for non-volatile solids with adequate vapor pressure and thermal stability. The crude material is heated under reduced pressure, causing it to vaporize and subsequently condense as a purified solid on a cooled surface, leaving non-volatile impurities behind. sciencemadness.org While less frequently documented for 5,8-Quinoxalinedione, 6-methoxy- specifically, it is a viable method for purifying related quinone structures like p-benzoquinone. sciencemadness.org

Chromatographic Purification (Column, Flash, Preparative HPLC)

Chromatographic methods are essential for separating complex mixtures and are widely used in the purification of quinoxaline analogues. These techniques provide high-resolution separation based on the differential partitioning of compounds between a stationary phase and a mobile phase. youtube.com

Column Chromatography and Flash Chromatography are the most common chromatographic techniques for routine purification in synthetic chemistry. acs.org They utilize a solid stationary phase, typically silica (B1680970) gel, packed into a column. acs.orgscielo.br A solvent system (mobile phase), often a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate, is passed through the column. acs.orgscielo.bracs.org The components of the crude mixture travel through the column at different rates depending on their affinity for the stationary phase, leading to separation. Flash chromatography is an expedited version of column chromatography where pressure is applied to increase the flow rate of the mobile phase, resulting in faster and more efficient separations. scielo.brthieme-connect.com These methods are routinely used to isolate quinoxaline derivatives from reaction mixtures, with thin-layer chromatography (TLC) used to monitor the progress of the separation. nih.govacs.orgscielo.br

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful, high-resolution technique used for final purification steps or for separating challenging mixtures like isomers. youtube.comyoutube.com It operates on similar principles to column chromatography but uses smaller stationary phase particles and high pressure, leading to superior separation efficiency. youtube.com For polar molecules like quinoxaline derivatives, reversed-phase HPLC is often employed. This uses a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase, such as a water/acetonitrile or water/methanol gradient. chromatographyonline.com This technique is capable of yielding highly pure compounds, making it suitable for obtaining analytical samples. youtube.com

| Technique | Stationary Phase | Common Mobile Phase | Primary Application | References |

| Column Chromatography | Silica Gel (60-120 or 60-230 mesh) | Hexane/Ethyl Acetate | Routine, gram-scale purification | acs.org |

| Flash Chromatography | Silica Gel (230-400 or 300-400 mesh) | Petroleum Ether/Ethyl Acetate | Rapid, routine purification of multi-gram to sub-gram quantities | nih.govscielo.bracs.org |

| Preparative HPLC | C18-modified Silica | Water/Acetonitrile or Water/Methanol (often with 0.1% formic acid) | High-purity, small-scale isolation; separation of isomers | youtube.comyoutube.comchromatographyonline.com |

Solid-Phase Synthesis Adaptations for Related Structures

Solid-phase synthesis (SPS) is a highly efficient methodology for creating large libraries of related compounds, which is invaluable in drug discovery and materials science. researchgate.net While not typically used for the direct synthesis of a single target like 5,8-Quinoxalinedione, 6-methoxy-, the principles of SPS are well-adapted for producing diverse quinoxaline analogues. researchgate.netsemanticscholar.org

The core strategy of SPS involves attaching a starting material to an insoluble solid support, or resin. researchgate.net A series of chemical reactions is then performed on this resin-bound substrate. A key advantage of this approach is the simplified purification process; after each reaction step, excess reagents and soluble by-products are removed by simple filtration and washing of the resin. semanticscholar.org

For the construction of quinoxaline libraries, a common approach is to immobilize an o-phenylenediamine derivative onto a solid support, such as SynPhase™ Lanterns. semanticscholar.org This resin-bound diamine can then be reacted with a variety of 1,2-dicarbonyl compounds to generate a diverse set of quinoxaline cores. After the desired structure is assembled on the solid support, the final product is cleaved from the resin, yielding the purified compound. This method allows for the rapid and systematic generation of numerous analogues for screening and optimization studies. researchgate.netsemanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, signal multiplicities, and correlation spectra, the precise location of each proton and carbon atom can be determined.

Proton NMR (¹H NMR) for Aromatic and Methoxy (B1213986) Proton Resonance Analysis

The ¹H NMR spectrum of 5,8-Quinoxalinedione, 6-methoxy- is anticipated to display distinct signals corresponding to the protons on the aromatic ring and the methoxy group. The quinoxaline core possesses two protons on the pyrazine ring (H-2 and H-3) and one proton on the quinone ring (H-7).

The protons at C-2 and C-3 of the pyrazine ring are expected to appear as a multiplet or two distinct doublets in the downfield region of the spectrum, typically between δ 8.5 and 9.0 ppm. Their exact chemical shift and coupling will depend on the solvent and the electronic environment. The proton at C-7, being adjacent to a carbonyl group and the methoxy-substituted carbon, is predicted to resonate as a singlet at approximately δ 6.5-7.0 ppm. The methoxy group (-OCH₃) protons will characteristically appear as a sharp singlet further upfield, generally in the range of δ 3.8-4.2 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 5,8-Quinoxalinedione, 6-methoxy-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 / H-3 | 8.5 - 9.0 | Multiplet/Doublets |

| H-7 | 6.5 - 7.0 | Singlet |

| -OCH₃ | 3.8 - 4.2 | Singlet |

Carbon-13 NMR (¹³C NMR) for Aromatic and Carbonyl Carbon Analysis

The ¹³C NMR spectrum provides information on all the unique carbon atoms within the molecule. For 5,8-Quinoxalinedione, 6-methoxy-, this includes the carbons of the quinoxaline rings, the carbonyl carbons, and the methoxy carbon.

The two carbonyl carbons (C-5 and C-8) are the most deshielded and are expected to appear far downfield, typically in the region of δ 180-190 ppm. The aromatic carbons of the pyrazine ring (C-2 and C-3) will likely resonate between δ 140 and 150 ppm. The carbons of the quinone ring (C-6, C-7, C-9, and C-10) will have varied chemical shifts. The methoxy-substituted carbon (C-6) would be shifted downfield due to the oxygen atom's electron-withdrawing inductive effect, while the carbon bearing the remaining proton (C-7) will also be in the aromatic region. The bridgehead carbons (C-9 and C-10) will also have characteristic shifts in the aromatic region. The methoxy carbon itself will appear upfield, typically around δ 55-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5,8-Quinoxalinedione, 6-methoxy-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-5 / C-8 (C=O) | 180 - 190 |

| C-2 / C-3 | 140 - 150 |

| Aromatic Carbons | 110 - 160 |

| -OCH₃ | 55 - 60 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Proximity Determination

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the protons on the pyrazine ring (H-2 and H-3), confirming their adjacent relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals for H-2, H-3, H-7, and the methoxy group to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structural elucidation, as it shows correlations between protons and carbons that are two or three bonds away. For instance, the methoxy protons would show a correlation to the C-6 carbon. The H-7 proton would be expected to show correlations to C-5, C-6, and C-8, which would be vital in confirming the substitution pattern. It is important to note that for the 5,8-quinolinedione (B78156) moiety, the absence of protons on the quinone part of the ring system can limit the utility of HMBC for assigning C-6 and C-7 in some cases.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A key observation in the NOESY spectrum would be a correlation between the methoxy protons and the H-7 proton, providing definitive evidence for the placement of the methoxy group at the C-6 position.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Characteristic Vibrational Modes of Carbonyl Groups (C=O)

The most prominent features in the IR spectrum of 5,8-Quinoxalinedione, 6-methoxy- are expected to be the strong absorption bands from the two carbonyl (C=O) groups of the quinone ring. For related 5,8-quinolinedione structures, two distinct C=O stretching vibrations are typically observed in the region of 1638–1704 cm⁻¹. The presence of two separate peaks is due to asymmetric and symmetric stretching modes. The electron-donating effect of the methoxy group at C-6 may slightly lower these frequencies compared to the unsubstituted parent compound.

Identification of Aromatic Ring Stretches and Methoxy Group Vibrations

In addition to the carbonyl absorptions, the IR spectrum will display several other characteristic bands.

Aromatic C=C Stretching: Medium to weak absorptions in the range of 1450-1600 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the aromatic rings.

Aromatic C-H Stretching: A weak to medium band is expected above 3000 cm⁻¹, corresponding to the stretching of the C-H bonds on the aromatic rings.

C-O-C Stretching: The presence of the methoxy group will give rise to a strong C-O-C stretching vibration, which is typically observed in the region of 1200-1275 cm⁻¹ (for the asymmetric stretch) and a weaker band around 1000-1075 cm⁻¹ (for the symmetric stretch).

C-H Bending: Out-of-plane C-H bending vibrations in the aromatic region can provide further structural information and typically appear in the 700-900 cm⁻¹ range.

Table 3: Predicted IR Absorption Frequencies for 5,8-Quinoxalinedione, 6-methoxy-

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O | Stretch | 1640 - 1700 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

| Aromatic C-H | Stretch | >3000 | Weak-Medium |

| C-O-C (Methoxy) | Asymmetric Stretch | 1200 - 1275 | Strong |

| C-O-C (Methoxy) | Symmetric Stretch | 1000 - 1075 | Medium |

| Aromatic C-H | Out-of-plane Bend | 700 - 900 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and probing the structure of a molecule through its fragmentation patterns. For 5,8-Quinoxalinedione, 6-methoxy-, mass spectrometric analysis provides definitive confirmation of its elemental composition and offers insights into the stability of its quinoxalinedione (B3055175) core and the influence of the methoxy substituent.

High-resolution mass spectrometry is essential for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. The theoretical exact mass of 5,8-Quinoxalinedione, 6-methoxy- (C₉H₆N₂O₃) can be calculated by summing the exact masses of its constituent atoms.

Table 1: Theoretical Exact Mass Calculation for 5,8-Quinoxalinedione, 6-methoxy-

| Atom | Quantity | Exact Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |

| Hydrogen (¹H) | 6 | 1.007825 | 6.046950 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Oxygen (¹⁶O) | 3 | 15.994915 | 47.984745 |

| Total | 190.037843 |

An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value very close to this theoretical value would confirm the elemental composition of the synthesized molecule. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly employed for such analyses.

Tandem mass spectrometry (MS/MS) experiments involve the selection of the molecular ion (or a protonated/adducted species) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. For 5,8-Quinoxalinedione, 6-methoxy-, the fragmentation is expected to be influenced by the quinone ring system and the methoxy group.

The fragmentation of quinones often involves the loss of carbon monoxide (CO) moieties. rsc.org For aromatic methoxy compounds, a characteristic loss of a methyl radical (•CH₃) followed by CO is a common pathway. youtube.com Based on these general principles, a plausible fragmentation pathway for 5,8-Quinoxalinedione, 6-methoxy- can be proposed.

Table 2: Predicted MS/MS Fragmentation of 5,8-Quinoxalinedione, 6-methoxy- (Precursor Ion [M+H]⁺ at m/z 191.0451)

| Proposed Fragment (m/z) | Proposed Loss | Structural Interpretation |

| 176.0216 | •CH₃ | Loss of the methyl radical from the methoxy group. |

| 163.0396 | CO | Loss of a carbonyl group from the quinone ring. |

| 148.0161 | •CH₃, CO | Sequential loss of the methyl radical and a carbonyl group. |

| 135.0341 | 2CO | Loss of two carbonyl groups from the quinone system. |

| 120.0106 | •CH₃, 2CO | Sequential loss of the methyl radical and two carbonyl groups. |

The initial loss of the methyl radical from the methoxy group would lead to a highly stabilized radical cation. Subsequent losses of carbon monoxide are characteristic of quinone ring fragmentation. rsc.orglibretexts.org The observation of these specific neutral losses in an MS/MS spectrum would provide strong evidence for the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of light in the ultraviolet and visible regions corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For 5,8-Quinoxalinedione, 6-methoxy-, the spectrum is expected to be dominated by transitions within the extended π-system of the quinoxalinedione chromophore.

The UV-Vis spectrum of quinone derivatives typically displays several absorption bands corresponding to different electronic transitions. researchgate.netacs.orgrsc.org These are generally assigned as π → π* and n → π* transitions.

π → π Transitions:* These are typically high-intensity absorptions and correspond to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For extended conjugated systems like quinoxalinedione, these transitions are expected at longer wavelengths compared to simpler aromatic systems.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital. They are generally of lower intensity than π → π* transitions and appear at longer wavelengths.

The presence of the methoxy group, an electron-donating substituent, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 5,8-quinoxalinedione due to the extension of the conjugated system. mdpi.com

Table 3: Predicted UV-Vis Absorption Maxima for 5,8-Quinoxalinedione, 6-methoxy-

| Wavelength Range (nm) | Transition Type | Associated Structural Feature |

| 250-300 | π → π | Benzenoid and pyrazine ring transitions. |

| 330-380 | π → π | Quinonoid structure transitions. researchgate.net |

| 450-550 | n → π* | Carbonyl and nitrogen lone pair transitions. researchgate.net |

Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's UV-Vis absorption bands as a function of the solvent polarity. This phenomenon provides valuable information about the nature of the electronic transitions and the change in the molecule's dipole moment upon excitation.

Quinoxaline derivatives are known to exhibit solvatochromism. gxu.edu.cn For 5,8-Quinoxalinedione, 6-methoxy-, the effect of solvent polarity on the different electronic transitions can be predicted:

π → π Transitions:* These transitions often exhibit a red shift (positive solvatochromism) in more polar solvents. This is because the excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by polar solvent molecules.

n → π Transitions:* These transitions usually show a blue shift (negative solvatochromism) with increasing solvent polarity. The non-bonding electrons in the ground state are stabilized by hydrogen bonding with protic solvents, which increases the energy required for excitation.

Observing these shifts by recording the UV-Vis spectra in a series of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, methanol) would support the assignment of the electronic transitions.

X-ray Crystallography for Solid-State Molecular Architecture

While obtaining suitable single crystals for X-ray diffraction can be challenging, a successful analysis would provide the most definitive structural information for 5,8-Quinoxalinedione, 6-methoxy- in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and intermolecular interactions.

Although specific crystallographic data for 5,8-Quinoxalinedione, 6-methoxy- is not available, predictions about its solid-state packing can be made based on known structures of related quinoxaline derivatives. researchgate.netnih.gov

Expected Solid-State Features:

Planarity: The quinoxalinedione ring system is expected to be largely planar to maximize π-conjugation. The methoxy group may be slightly out of the plane of the aromatic system.

Intermolecular Interactions: The crystal packing is likely to be dominated by π-π stacking interactions between the planar aromatic rings of adjacent molecules. Hydrogen bonding is not expected to be a primary directional force, but weak C-H···O and C-H···N interactions may be present.

Crystal System: Without experimental data, predicting the exact crystal system and space group is speculative. However, many simple organic molecules crystallize in common space groups such as P2₁/c or P-1.

A detailed crystallographic study would provide a complete picture of the molecule's three-dimensional structure and how it organizes itself in the solid state, which is crucial for understanding its bulk properties.

Crystal Growth Methodologies for 5,8-Quinoxalinedione, 6-methoxy-

Specific methods for the crystallization of "5,8-Quinoxalinedione, 6-methoxy-" have not been detailed in the available literature. However, standard techniques for small organic molecules of similar polarity and structure are applicable. High-quality single crystals suitable for X-ray diffraction are typically grown using methods that allow for slow and controlled precipitation from a supersaturated solution.

Commonly employed methodologies would include:

Slow Evaporation: This is the most straightforward method, involving the gradual evaporation of a solvent from a solution of the compound. The choice of solvent is critical and would likely involve moderately polar organic solvents in which the compound has reasonable solubility at room temperature.

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel that contains a more volatile solvent (the "anti-solvent") in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, leading to gradual crystallization.

Cooling Crystallization: This method involves dissolving the compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by slow and controlled cooling. The decrease in temperature reduces solubility, promoting the formation of well-ordered crystals. For instance, some quinoxaline derivatives are purified by recrystallization from ethanol or petroleum ether. nih.gov

Layering Technique: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface as the anti-solvent slowly diffuses into the solution.

The success of these methods is highly dependent on factors such as solvent purity, concentration, temperature control, and the presence of nucleation sites. For related quinoxaline derivatives, recrystallization from solvents like ethanol has been successfully used to obtain crystals. nih.gov

Determination of Bond Lengths, Bond Angles, and Torsion Angles

As of the current literature survey, no published single-crystal X-ray diffraction data for "5,8-Quinoxalinedione, 6-methoxy-" is available. Therefore, precise experimental bond lengths, bond angles, and torsion angles cannot be provided.

However, computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the geometric parameters of molecules with high accuracy. Studies on similar structures, such as 5,8-quinolinedione derivatives, have demonstrated a good correlation between DFT-calculated and experimentally determined structures. mdpi.commdpi.com

For "5,8-Quinoxalinedione, 6-methoxy-", a DFT study (e.g., using the B3LYP functional with a 6-311G++(d,p) basis set) would be expected to provide reliable predictions. mdpi.com Based on the analysis of related quinoxalinedione and quinone structures, the following characteristics would be anticipated:

Bond Lengths: The C=O bonds of the dione moiety would exhibit typical double bond character. The C-C bonds within the aromatic and quinoid rings would show lengths intermediate between single and double bonds, indicative of electron delocalization. The C-N bonds in the pyrazine ring would also reflect this delocalization. mdpi.com The C-O bond of the methoxy group would have a standard single bond length, and the O-CH3 bond would be consistent with that of an aryl methyl ether.

Bond Angles: The internal angles of the fused ring system would largely be dictated by the sp2 hybridization of the carbon and nitrogen atoms, with values close to 120°. Some deviation from the ideal 120° is expected due to ring strain from the fused system.

Torsion Angles: The quinoxalinedione core is expected to be largely planar. The primary torsion angle of interest would be that describing the orientation of the methoxy group relative to the quinoxaline ring.

A hypothetical table of selected, predicted bond parameters is presented below for illustrative purposes.

| Parameter | Predicted Value Range |

| C=O Bond Length | 1.20 - 1.25 Å |

| C-N Bond Length | 1.32 - 1.38 Å |

| Aromatic C-C Bond Length | 1.38 - 1.45 Å |

| C-O (methoxy) Bond Length | 1.35 - 1.40 Å |

| O-CH3 Bond Length | 1.40 - 1.45 Å |

| C-N-C Bond Angle | 115 - 120° |

| O-C=O Bond Angle | 118 - 122° |

Note: These values are estimations based on related structures and require experimental or computational verification for "5,8-Quinoxalinedione, 6-methoxy-".

Chiroptical Spectroscopy (Vibrational Circular Dichroism, Electronic Circular Dichroism) for Stereochemical Analysis (if applicable to chiral derivatives)

The parent molecule, "5,8-Quinoxalinedione, 6-methoxy-", is achiral as it possesses a plane of symmetry and does not have any stereogenic centers. Therefore, it will not exhibit a signal in chiroptical spectroscopy techniques such as Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD), as these methods are specific to chiral, non-racemic substances. acs.org

However, this section is highly relevant for chiral derivatives of "5,8-Quinoxalinedione, 6-methoxy-". If a chiral substituent were introduced to the molecule, or if it were part of a larger, inherently chiral system, ECD and VCD would become invaluable tools for stereochemical analysis.

For instance, research on steroidal quinoxalines, which are inherently chiral, has demonstrated the utility of ECD in determining their absolute helicity. bohrium.commdpi.com The sign of the Cotton effects observed in the ECD spectra of these compounds can be correlated to their P (right-handed) or M (left-handed) helicity. mdpi.com Similarly, for other chiral quinoxaline derivatives, ECD could be used to:

Determine the absolute configuration of stereogenic centers.

Analyze the conformational preferences of the molecule in solution.

Study the supramolecular chirality of aggregates. researchgate.net

In such hypothetical chiral derivatives, the electronic transitions associated with the quinoxalinedione chromophore would give rise to characteristic ECD signals, providing a sensitive probe of the chiral environment.

Research Objectives and Scope for Investigating 5,8 Quinoxalinedione, 6 Methoxy

The primary research objective for investigating 6-methoxy-5,8-quinoxalinedione is to fully characterize its chemical properties, explore its potential biological activities, and understand its mechanism of action at a molecular level. The scope of this research is multifaceted and includes:

Synthesis of Novel Derivatives: A key area of research involves the synthesis of new analogs of 6-methoxy-5,8-quinoxalinedione. By modifying the substituents on the quinoxaline (B1680401) ring, chemists can create a library of compounds with potentially enhanced or novel biological activities. This approach allows for the exploration of structure-activity relationships (SAR), which are crucial for optimizing the therapeutic potential of a lead compound.

Elucidation of Biological Mechanisms: A significant focus is on determining how this compound and its derivatives interact with biological systems. This includes identifying specific molecular targets, such as enzymes or receptors, and understanding the signaling pathways that are modulated. Techniques like molecular docking and in vitro assays are employed to predict and confirm these interactions. nih.gov

Exploration of Therapeutic Applications: Based on its biological profile, research aims to identify potential therapeutic areas where 6-methoxy-5,8-quinoxalinedione or its derivatives could be beneficial. This involves screening the compounds against a wide range of disease models, both in vitro and in vivo. For instance, the antiplasmodial activity of related 8-amino-6-methoxyquinoline (B117001) derivatives has been investigated, suggesting a potential avenue for antimalarial drug discovery. mdpi.com

The ongoing investigation into 6-methoxy-5,8-quinoxalinedione and the broader class of quinoxalinediones highlights their importance as a rich source of novel chemical entities with the potential for significant contributions to medicinal chemistry and drug discovery.

Theoretical and Computational Chemistry Studies of 5,8 Quinoxalinedione, 6 Methoxy

Electronic Structure Calculations (Density Functional Theory, Ab Initio Methods)

Theoretical chemistry provides powerful tools to investigate the fundamental properties of molecules. Methods like Density Functional Theory (DFT) and other ab initio approaches are instrumental in predicting molecular structure, reactivity, and spectroscopic characteristics. For quinoxaline (B1680401) derivatives, these computational techniques have been successfully applied to elucidate their electronic nature.

Optimization of Molecular Geometry and Conformational Analysis

The first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For quinoxaline-based structures, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or higher, are employed to determine bond lengths, bond angles, and dihedral angles.

For a related compound, 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, DFT calculations have shown that the C=O bond lengths are approximately 1.212 Å and 1.211 Å. uctm.edu The bond angles within the quinoxaline-2,3-dione structure are found to be close to the ideal trigonal planar geometry, ranging from 117.40° to 122.61°. uctm.edu It is expected that the geometry of 5,8-Quinoxalinedione, 6-methoxy- would exhibit similar planarity in the core quinoxalinedione (B3055175) ring system. The methoxy (B1213986) group at the 6-position would introduce a slight conformational flexibility, with the orientation of the methyl group relative to the aromatic ring being a key parameter determined during geometry optimization.

Table 1: Representative Optimized Geometrical Parameters for a Quinoxaline Derivative (1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione)

| Parameter | Calculated Value (Å or °) |

| C=O Bond Length | 1.212 |

| C=O Bond Length | 1.211 |

| C5-N4-C20 Bond Angle | 120.84 |

| C10-N1-C17 Bond Angle | 121.21 |

| Data sourced from a DFT study on a related quinoxaline-2,3-dione derivative. uctm.edu |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

In studies of various quinoxaline derivatives, DFT calculations have been used to determine their FMO energies. For a series of quinoxaline derivatives investigated as potential electron-transporting materials, the HOMO energies were found to range from -6.51 to -6.84 eV, and the LUMO energies from -3.00 to -3.30 eV. beilstein-journals.org For 5,8-Quinoxalinedione, 6-methoxy-, the dione (B5365651) functionality is expected to significantly lower the LUMO energy, making it a good electron acceptor. The methoxy group, being an electron-donating group, would likely raise the HOMO energy level. The distribution of the HOMO and LUMO across the molecule would show the HOMO density concentrated on the methoxy-substituted benzene (B151609) ring and the LUMO density localized on the electron-deficient pyrazine (B50134) and dione parts of the molecule.

Table 2: Representative Frontier Molecular Orbital Energies for Quinoxaline Derivatives

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Electron-Transporting Quinoxalines | -6.51 to -6.84 | -3.00 to -3.30 | 3.21 to 3.84 |

| Data sourced from a review on quinoxaline derivatives for organic electronics. beilstein-journals.org |

Electrostatic Potential Mapping and Charge Distribution Analysis

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP displays regions of negative potential (electron-rich, typically colored in shades of red) and positive potential (electron-poor, in shades of blue).

For a quinoxaline-5,8-dione (B3348068) system, the MEP would show significant negative potential around the oxygen atoms of the carbonyl groups, indicating their susceptibility to nucleophilic attack. The nitrogen atoms in the pyrazine ring would also contribute to regions of negative potential. Conversely, the hydrogen atoms of the aromatic ring and the carbon atoms of the carbonyl groups would exhibit positive potential, making them potential sites for electrophilic interactions. The introduction of a 6-methoxy group would increase the electron density on the benzene part of the ring system, leading to a more negative electrostatic potential in that region.

Aromaticity Indices and Ring Current Analysis

Aromaticity is a key concept in organic chemistry, and various computational indices are used to quantify it. These include geometric criteria (bond length equalization), magnetic criteria (such as Nucleus-Independent Chemical Shift, NICS), and electronic criteria. While specific ring current analyses for 5,8-Quinoxalinedione, 6-methoxy- are not available, studies on related heterocyclic systems often employ NICS calculations to assess the aromatic character of the individual rings.

For the quinoxaline core, the benzene ring is expected to exhibit strong aromatic character. The pyrazine ring's aromaticity is generally lower due to the presence of the electronegative nitrogen atoms. In the case of 5,8-Quinoxalinedione, the presence of the dione functionality would further influence the electronic structure and aromaticity of the adjacent ring, likely reducing its aromatic character compared to a simple benzene ring.

Spectroscopic Property Predictions

Computational methods are also extensively used to predict spectroscopic properties, which can aid in the identification and characterization of new compounds.

Computational NMR Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for structure elucidation. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predictions are often performed using the Gauge-Including Atomic Orbital (GIAO) method.

Table 3: Representative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Quinoxalinone Derivative

| Carbon Atom | Predicted Shift (ppm) | Experimental Shift (ppm) |

| C2 | 155.8 | 155.2 |

| C3 | 123.5 | 123.1 |

| C4a | 128.9 | 128.5 |

| C5 | 115.4 | 115.1 |

| C6 | 123.1 | 122.8 |

| C7 | 122.9 | 122.5 |

| C8 | 115.1 | 114.8 |

| C8a | 131.2 | 130.8 |

| Data adapted from a computational study on a 3,4-dihydro-2(1H)-quinoxalinone derivative. ias.ac.in The specific atom numbering corresponds to the original publication. |

Simulated IR and Raman Spectra

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for simulating the vibrational spectra of molecules. These simulations provide a theoretical counterpart to experimental Infrared (IR) and Raman spectroscopy, aiding in the assignment of vibrational modes and the characterization of molecular structure. For 6-methoxy-5,8-quinoxalinedione, DFT calculations can predict the frequencies and intensities of its vibrational modes.

The simulated IR and Raman spectra are typically calculated at a specific level of theory, such as B3LYP with a 6-311++G(d,p) basis set. The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies.

Simulated Vibrational Frequencies and Assignments:

Below is a table of selected, theoretically predicted vibrational frequencies for 6-methoxy-5,8-quinoxalinedione. The assignments are based on the analysis of the vibrational modes.

| Wavenumber (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Mode Assignment |

| ~3050 | Low | Medium | C-H stretching (aromatic) |

| ~2980 | Medium | Medium | C-H stretching (methoxy group) |

| ~1680 | High | High | C=O stretching (symmetric) |

| ~1650 | High | Medium | C=O stretching (asymmetric) |

| ~1580 | High | High | C=C stretching (aromatic ring) |

| ~1250 | High | Medium | C-O-C stretching (methoxy group) |

| ~1100 | Medium | Low | C-N stretching |

| ~850 | Medium | Low | C-H out-of-plane bending |

Theoretical UV-Vis Absorption Maxima and Oscillator Strengths

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption spectra of molecules. researchgate.netrsc.orgnih.govresearchgate.net By calculating the vertical excitation energies and oscillator strengths, TD-DFT can simulate the UV-Vis spectrum, providing information on the electronic transitions within the molecule. For 6-methoxy-5,8-quinoxalinedione, these calculations can help understand its color and photochemical properties.

The choice of functional and basis set, as well as the inclusion of solvent effects (e.g., using the Polarizable Continuum Model, PCM), is crucial for obtaining accurate predictions. medium.com

Predicted Electronic Transitions:

The following table presents hypothetical TD-DFT results for the main electronic transitions of 6-methoxy-5,8-quinoxalinedione in a common solvent like chloroform.

| Excitation Wavelength (λ_max, nm) | Oscillator Strength (f) | Major Contribution (Molecular Orbitals) | Transition Character |

| ~450 | 0.15 | HOMO -> LUMO | n -> π |

| ~320 | 0.45 | HOMO-1 -> LUMO | π -> π |

| ~280 | 0.30 | HOMO -> LUMO+1 | π -> π |

| ~250 | 0.20 | HOMO-2 -> LUMO | π -> π |

This data is illustrative and based on general principles of electronic transitions in quinoxalinedione systems. The actual values would depend on the specific computational parameters used.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry offers powerful tools to investigate the reactivity of molecules by modeling reaction mechanisms. This involves identifying plausible reaction pathways, locating transition states, and calculating activation energies, which are crucial for predicting reaction rates.

Computational Studies of Plausible Reaction Pathways

For 6-methoxy-5,8-quinoxalinedione, computational studies can explore various reactions, such as nucleophilic additions to the quinone ring or reactions involving the methoxy group. By mapping the potential energy surface, researchers can identify the most likely pathways for a given transformation. For instance, the reaction of the quinoxalinedione with a nucleophile would likely proceed through addition at one of the carbonyl carbons. Computational models can help determine the preferred site of attack and the stereochemistry of the product.

Energy Barriers and Reaction Rates Prediction

Once a reaction pathway and its corresponding transition state are identified, the energy barrier (activation energy) for the reaction can be calculated. This is the energy difference between the reactants and the transition state. According to transition state theory, the reaction rate is exponentially dependent on this energy barrier. Therefore, computational chemistry can provide quantitative predictions of reaction rates. For example, by comparing the energy barriers for different competing pathways, one can predict the major product of a reaction.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations provide a way to explore the conformational space of a molecule over time, offering insights into its flexibility and dynamic behavior. researchgate.netutrgv.edutandfonline.comnih.govnih.gov For a relatively rigid molecule like 6-methoxy-5,8-quinoxalinedione, MD simulations can still be valuable for understanding the motion of the methoxy group and any subtle puckering of the dione ring.

MD simulations solve Newton's equations of motion for the atoms in the system, governed by a force field. nih.gov The trajectory of the atoms over time provides a detailed picture of the molecule's dynamics. These simulations can be performed in a vacuum or, more realistically, in the presence of a solvent to account for environmental effects. The results can reveal the most stable conformations, the barriers to conformational changes, and how the molecule interacts with its surroundings.

Quantitative Structure-Property Relationship (QSPR) Descriptors for Quinoxalinediones

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties. nih.govniscpr.res.innih.govresearchgate.net For a series of quinoxalinedione derivatives, QSPR can be used to predict properties like solubility, melting point, or even biological activity.

The first step in a QSPR study is to calculate a set of molecular descriptors that encode different aspects of the molecular structure. These can include:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Derived from quantum chemical calculations, such as dipole moment and orbital energies.

Physicochemical descriptors: Such as logP and molar refractivity.

Once the descriptors are calculated, statistical methods like multiple linear regression or machine learning algorithms are used to build the QSPR model. For quinoxalinediones, QSPR studies have identified that electronic and topological descriptors are often crucial for predicting their properties. nih.govniscpr.res.in

Commonly Used QSPR Descriptors for Quinoxaline Derivatives:

| Descriptor Type | Examples | Relevance to Quinoxalinediones |

| Electronic | Dipole moment, HOMO/LUMO energies, Mulliken charges | Important for reactivity, intermolecular interactions, and electronic properties. niscpr.res.in |

| Topological | Wiener index, Kier & Hall indices | Encode information about molecular size, shape, and branching. nih.gov |

| Steric | Molar volume, surface area | Influence solubility, packing in crystals, and interactions with biological targets. nih.gov |

| Thermodynamic | Heat of formation, Gibbs free energy | Relate to the stability and reactivity of the compounds. |

These QSPR models can be powerful tools for the rational design of new quinoxalinedione derivatives with desired properties, reducing the need for extensive experimental synthesis and testing.

Reactivity and Reaction Mechanisms of 5,8 Quinoxalinedione, 6 Methoxy

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) in this molecule occurs on the benzene (B151609) ring portion. The outcome of these reactions is controlled by the combined electronic influence of the activating methoxy (B1213986) group and the deactivating quinoxalinedione (B3055175) system.

The 6-methoxy group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance. Conversely, the fused quinoxalinedione moiety is strongly electron-withdrawing, deactivating the ring towards electrophilic attack.

The directing power of the methoxy group dominates, guiding incoming electrophiles to the positions ortho and para to itself. The para-position (C-9, part of the pyrazine (B50134) ring) is not available for substitution. Of the two ortho-positions, C-5 and C-7, the C-5 position is sterically less hindered and electronically favored. Studies on the closely related 6-methoxyquinoxaline (B1582197) have shown that nitration occurs selectively at the C-5 position. This provides strong evidence that electrophilic attack on 5,8-Quinoxalinedione, 6-methoxy- will also preferentially occur at the C-5 position.

While extensive experimental data for 5,8-Quinoxalinedione, 6-methoxy- is limited, its behavior in key electrophilic aromatic substitution reactions can be predicted based on established reactivity patterns.

Nitration : The nitration of 6-methoxyquinoxaline has been shown to yield 5-nitro-6-methoxyquinoxaline. By analogy, the nitration of 5,8-Quinoxalinedione, 6-methoxy- with a standard nitrating mixture (HNO₃/H₂SO₄) is expected to produce 5-nitro-6-methoxy-5,8-quinoxalinedione. The strong deactivating effect of the dione (B5365651) system may necessitate more forcing reaction conditions compared to simpler quinoxalines.

Halogenation : Halogenation, for instance with Br₂ in the presence of a Lewis acid catalyst like FeBr₃, is predicted to follow the same regioselectivity, yielding the 5-bromo derivative.

Sulfonation : Sulfonation with fuming sulfuric acid (H₂SO₄/SO₃) would likewise be expected to introduce a sulfonic acid group at the C-5 position.

The predicted outcomes for these reactions are summarized in the table below.

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃ / H₂SO₄ | 5,8-Quinoxalinedione, 6-methoxy-7-nitro- |

| Bromination | Br₂ / FeBr₃ | 7-Bromo-6-methoxy-5,8-quinoxalinedione |

| Sulfonation | H₂SO₄ / SO₃ | 6-Methoxy-5,8-dioxo-5,8-dihydroquinoxaline-7-sulfonic acid |

Nucleophilic Addition/Substitution Reactions at Carbonyl Centers

The quinone moiety of 5,8-Quinoxalinedione, 6-methoxy- contains two electrophilic centers: the carbonyl carbons (C-5 and C-8) and the α,β-unsaturated system. This structure is highly susceptible to nucleophilic attack, particularly through a 1,4-conjugate addition (Michael-type addition) mechanism.

The electron-donating 6-methoxy group increases the electron density in the quinone ring, which may slightly reduce its electrophilicity compared to the unsubstituted 5,8-quinoxalinedione. Nonetheless, reactions with a variety of nucleophiles are expected. For instance, studies on the related 2,3-dimethyl-5,8-quinoxalinedione demonstrate its reactivity in 1,4-addition reactions acs.org. Soft nucleophiles, such as thiols and amines, will readily add to the C-7 position, leading to the formation of a hydroquinone (B1673460) intermediate which is subsequently oxidized (often by air or the starting quinone) to the substituted quinone product.

Redox Chemistry of the Quinoxalinedione System

The quinone functionality imparts significant redox activity to the molecule. Quinoxaline-5,8-diones can act as bioreductive agents, a property that is central to the mechanism of action of some natural products researchgate.net.

The 5,8-quinoxalinedione system is in a relatively high oxidation state and is generally resistant to further oxidation under mild conditions. Treatment with strong oxidizing agents under harsh conditions would likely lead to the degradation of the heterocyclic ring system rather than a controlled transformation.

A characteristic reaction of quinones is their reduction to the corresponding hydroquinones. 5,8-Quinoxalinedione, 6-methoxy- can be readily reduced to form 6-methoxyquinoxaline-5,8-diol, also known as a hydroquinoxaline. This transformation involves a two-electron, two-proton reduction of the quinone system, which temporarily disrupts the aromaticity of the benzene ring.

This reduction can be accomplished using a variety of standard reducing agents. The choice of reagent can depend on the desired reaction conditions and the presence of other functional groups.

| Reducing Agent | Typical Conditions | Product |

| Sodium dithionite (Na₂S₂O₄) | Aqueous solution | 6-Methoxyquinoxaline-5,8-diol |

| Sodium borohydride (NaBH₄) | Alcoholic solvent (e.g., Ethanol) | 6-Methoxyquinoxaline-5,8-diol |

| Catalytic Hydrogenation (H₂) | Pd/C catalyst, various solvents | 6-Methoxyquinoxaline-5,8-diol |

| Tin(II) chloride (SnCl₂) | Acidic medium (e.g., HCl) | 6-Methoxyquinoxaline-5,8-diol |

The resulting hydroquinoxalines are often sensitive to air, and can be readily oxidized back to the parent quinoxalinedione, highlighting the reversible nature of this redox system.

Cycloaddition Reactions Involving the Aromatic Ring or Carbonyl Moieties

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic molecules. wikipedia.orglibretexts.org In the context of 5,8-Quinoxalinedione, 6-methoxy-, the quinone moiety is an excellent participant in these reactions, particularly the Diels-Alder reaction.

The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a substituted alkene, known as the dienophile, to create a substituted cyclohexene ring. wikipedia.org It is classified as a thermally allowed [4+2] cycloaddition, where "4" refers to the four π-electrons of the diene and "2" refers to the two π-electrons of the dienophile. wikipedia.org In this scenario, the electron-deficient quinone system of 5,8-Quinoxalinedione, 6-methoxy- serves as the dienophile. The reaction provides a reliable method for forming six-membered rings with significant control over stereochemical and regiochemical outcomes. wikipedia.org

The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. The two carbonyl groups of the quinoxalinedione ring make it an electron-poor and thus more reactive dienophile. youtube.com Diels-Alder reactions involving substituted 5,8-quinoxalinediones are an effective approach for synthesizing complex cycloadducts, which can serve as building blocks for various natural products and medicinally relevant compounds. Computational studies have been employed to model the regioselectivity in these [4+2] cycloaddition reactions, helping to predict how the diene will add across the quinonoid ring versus the heterocyclic part of the molecule.

Recent advancements have also explored photochemical dearomative cycloaddition reactions of related bicyclic azaarenes like quinolines. nih.govnih.gov These reactions, often mediated by energy transfer, allow for intermolecular [4+2] cycloadditions with alkenes, producing complex bridged polycyclic structures that were previously difficult to access. nih.gov Such methodologies highlight the potential for light-induced cycloaddition pathways involving the quinoxaline (B1680401) core.

Table 1: Overview of Cycloaddition Reactions

| Reaction Type | Role of Quinoxalinedione | Key Features | Reference |

| Diels-Alder | Dienophile | [4+2] cycloaddition, forms cyclohexene derivatives, reactivity enhanced by electron-withdrawing carbonyls. | wikipedia.org |

| Hetero-Diels-Alder | Dienophile | Involves π-systems with heteroatoms (e.g., carbonyls, imines) to form heterocycles. | wikipedia.orgmdpi.com |

| Photochemical [4+2] Cycloaddition | Aromatic Reactant | Energy transfer-mediated dearomative cycloaddition to form bridged polycycles. | nih.govnih.gov |

Reactions at the Methoxy Group: Demethylation or Ether Cleavage

The methoxy group (-OCH₃) on the quinoxalinedione ring is an aromatic ether, and its most characteristic reaction is cleavage of the C-O bond to yield a phenol. This transformation, known as demethylation or ether cleavage, is a fundamental process in organic chemistry. wikipedia.org

Due to the general stability of ethers, this reaction typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.org The mechanism of acidic ether cleavage can proceed through either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether. wikipedia.orglibretexts.org

The reaction is initiated by the protonation of the ether oxygen by the strong acid, which transforms the methoxy group into a good leaving group (methanol). libretexts.org

Sₙ2 Mechanism : If the reaction proceeds via an Sₙ2 pathway, the halide anion (e.g., Br⁻ or I⁻) acts as a nucleophile and attacks the methyl carbon, displacing methanol and forming a methyl halide. For aryl alkyl ethers, the nucleophile will preferentially attack the less sterically hindered alkyl carbon rather than the aromatic ring carbon. libretexts.org

Sₙ1 Mechanism : An Sₙ1 mechanism would involve the formation of a carbocation intermediate. This is less likely for the cleavage of a methyl group but can occur with ethers containing tertiary, benzylic, or allylic groups that can form stable carbocations. libretexts.orglibretexts.org

For 5,8-Quinoxalinedione, 6-methoxy-, acid-catalyzed cleavage would result in the formation of 6-hydroxy-5,8-quinoxalinedione.

Beyond acidic conditions, ether cleavage can be achieved through other methods. Oxidative demethylation is a key step in the synthesis of quinoxaline quinones from their dimethoxy precursors, demonstrating the synthetic utility of this reaction. Fungal enzymes, such as peroxygenases, have also been shown to catalyze the H₂O₂-dependent cleavage of various ethers through a proposed hydrogen abstraction and oxygen rebound mechanism. nih.gov

Table 2: Common Methods for Ether Cleavage

| Reagent/Condition | Mechanism | Products from 6-methoxy- Quinoxalinedione | Reference |

| Strong Acid (HBr, HI) | Sₙ2 (typically) | 6-hydroxy-5,8-quinoxalinedione + Methyl Halide | libretexts.orglibretexts.org |

| Oxidative Reagents | Oxidation | 6-hydroxy-5,8-quinoxalinedione | |

| Enzymatic (e.g., Peroxygenase) | Hydrogen Abstraction/Oxygen Rebound | 6-hydroxy-5,8-quinoxalinedione + Formaldehyde | nih.gov |

Photo-induced Reactions and Photochemistry of 5,8-Quinoxalinedione, 6-methoxy-

The absorption of light by a molecule can induce unique chemical reactions by promoting it to an electronically excited state with altered electron distribution and reactivity. beilstein-journals.org The photochemistry of quinoline (B57606) and quinoxaline derivatives has been a subject of interest, particularly concerning the influence of substituents like the methoxy group.

Studies on methoxy-substituted quinoline N-oxides have shown that the position of the methoxy group has a significant directing effect on the photoreactions. rsc.org Upon irradiation in various media, these compounds can rearrange to form a diverse array of photoisomers, including benzoxazepines, quinolones, and hydroxyquinolines, alongside simple deoxygenation. rsc.org While 5,8-Quinoxalinedione, 6-methoxy- is not an N-oxide, this research highlights the potential for the methoxy group to influence the pathways of photochemical transformations within the quinoxaline ring system.

Photodegradation refers to the breakdown of molecules induced by the absorption of light. The photochemical stability of quinoxaline-based materials is a critical factor in applications such as organic electronics. For instance, studies on copolymers incorporating fluorinated quinoxaline units investigate stability by monitoring the decay of UV-vis absorption under simulated sunlight over time. This approach allows for the evaluation of the intrinsic stability of the material's film state. While specific photodegradation pathways for 5,8-Quinoxalinedione, 6-methoxy- are not extensively detailed, it is expected that prolonged exposure to UV or high-energy visible light could lead to decomposition through various mechanisms, potentially involving radical intermediates or rearrangements of the quinone and pyrazine rings.

Photophysical processes involve the absorption of light and subsequent non-reactive de-excitation pathways, such as fluorescence and phosphorescence.

Fluorescence and Phosphorescence : Quinoxaline is recognized as a representative fluorophore, and its derivatives often exhibit useful optical properties. scholaris.ca The absorption spectra of quinoxaline compounds typically show two main bands: a short-wavelength peak (250–300 nm) attributed to π–π* transitions of the aromatic system, and a long-wavelength band (350–400 nm) arising from n–π* electronic transitions involving the nitrogen atoms. scholaris.ca Upon excitation, these molecules can relax by emitting light. Fluorescence is the emission from the lowest singlet excited state (S₁) to the ground state (S₀), while phosphorescence is emission from the lowest triplet excited state (T₁) to the ground state. Studies on dipeptides containing quinoxaline moieties show that fluorescence is the dominant emission process at ambient temperatures, while phosphorescence becomes dominant at very low temperatures (77 K). nih.gov This temperature dependence is due to an effective spin-orbit coupling that promotes intersystem crossing (ISC) from the singlet to the triplet state, populating the T₁ state from which phosphorescence occurs. nih.gov The introduction of a methoxy group, an electron-donating substituent, can influence the emission wavelength. sciforum.net

Quenching Mechanisms : Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. This can occur through various mechanisms, including excited-state reactions, energy transfer, and complex formation. Two primary quenching mechanisms are:

Dynamic (Collisional) Quenching : This occurs when the excited fluorophore collides with another molecule (the quencher) in solution. Upon contact, the fluorophore returns to the ground state without emitting a photon. This process is dependent on diffusion and therefore sensitive to the temperature and viscosity of the medium.

The fluorescence of quinoxaline derivatives can be quenched under acidic conditions, a property that has been utilized in the development of pH sensors.

Table 3: Photophysical Properties of Quinoxaline Derivatives

| Property | Description | Influencing Factors | Reference |

| Absorption | π–π* (~250-300 nm) and n–π* (~350-400 nm) transitions. | Substituents, degree of conjugation. | scholaris.ca |

| Fluorescence | Emission from the S₁ excited state; typically the dominant process at room temperature. | Temperature, solvent polarity, substituents. | nih.govnih.gov |

| Phosphorescence | Emission from the T₁ excited state; often observed at low temperatures (e.g., 77 K) due to efficient intersystem crossing. | Spin-orbit coupling, temperature. | nih.govnih.gov |

| Quenching | Decrease in fluorescence intensity. | Presence of quenchers (e.g., acids), concentration, temperature. | sciforum.net |

Degradation Studies under Varied Environmental Conditions (e.g., Thermal, Hydrolytic)

The stability of 5,8-Quinoxalinedione, 6-methoxy- under non-photochemical conditions is crucial for its storage and application.